(R)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
Description
(R)-4,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a chiral small molecule with the molecular formula C₁₉H₁₇Cl₂N₃O₅S and a molecular weight of 470.33 . It features a dichlorinated thiophene ring linked to an oxazolidinone core substituted with a 3-oxomorpholino phenyl group. The (R)-enantiomer’s stereochemistry distinguishes it from the (S)-enantiomer (CAS 1770812-37-7), which shares identical physical properties but may differ in biological activity.
Properties
IUPAC Name |
4,5-dichloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c20-14-7-15(30-17(14)21)18(26)22-8-13-9-24(19(27)29-13)12-3-1-11(2-4-12)23-5-6-28-10-16(23)25/h1-4,7,13H,5-6,8-10H2,(H,22,26)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLKYVZRBJQFLK-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109550 | |
| Record name | 4,5-Dichloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1770812-38-8 | |
| Record name | 4,5-Dichloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1770812-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as Factor Xa, a key enzyme in the coagulation cascade. The compound binds to the active site of Factor Xa, inhibiting its activity and thus preventing the conversion of prothrombin to thrombin. This interaction is essential for its anticoagulant properties.
Cellular Effects
The effects of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of Factor Xa affects the downstream signaling pathways involved in coagulation, leading to reduced thrombin generation and platelet activation. This modulation can impact gene expression related to coagulation and inflammation.
Molecular Mechanism
At the molecular level, ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of Factor Xa, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the cleavage of prothrombin to thrombin, a critical step in the coagulation cascade. Additionally, the compound may influence gene expression by modulating transcription factors involved in coagulation and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of Factor Xa, affecting cellular processes related to coagulation and inflammation.
Dosage Effects in Animal Models
The effects of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits Factor Xa, reducing thrombin generation and preventing thrombosis. At higher doses, the compound may exhibit toxic or adverse effects, such as bleeding complications. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. This metabolism can affect the compound’s bioavailability and activity, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a higher concentration in the liver and kidneys. Its localization and accumulation in these organs are critical for its metabolic and therapeutic effects.
Subcellular Localization
The subcellular localization of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme, Factor Xa. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.
Biological Activity
(R)-4,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the field of anticoagulants. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 470.33 g/mol. Its structure includes a thiophene ring, oxazolidinone moiety, and dichloro substitution, which are crucial for its biological activity.
The primary mechanism by which (R)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide exerts its effects is through the inhibition of Factor Xa (FXa), an essential enzyme in the coagulation cascade. By inhibiting FXa, the compound effectively reduces thrombin generation and platelet aggregation, thereby exhibiting antithrombotic properties.
Antithrombotic Activity
Research indicates that oxazolidinone derivatives similar to this compound have shown potent antithrombotic activity. For instance, studies have demonstrated that related compounds exhibit high selectivity and potency as direct FXa inhibitors, making them promising candidates for anticoagulant therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the thiophene and oxazolidinone components significantly influence the biological activity. For example:
- Dichloro Substitution : The presence of chlorine atoms enhances binding affinity to FXa.
- Oxazolidinone Ring : The stereochemistry and substituents on the oxazolidinone ring are critical for maintaining activity against FXa .
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of compounds related to (R)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide. A notable trial assessed the effectiveness of similar oxazolidinone derivatives in preventing venous thromboembolism in post-surgical patients. Results indicated a significant reduction in thromboembolic events compared to placebo .
In Vivo Studies
In vivo studies using animal models have shown that this compound can effectively reduce clot formation without significantly increasing bleeding risk. For example, a study demonstrated that administration of the compound resulted in a marked decrease in thrombus weight in rat models compared to untreated controls .
Safety Profile
While promising, the safety profile of (R)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide requires careful consideration. Adverse effects reported in studies include:
Scientific Research Applications
The compound exhibits promising biological activities that make it a candidate for further research:
- Antiviral Activity : Research indicates that derivatives of thiophene-based carboxamides, including this compound, show potential against viral infections, specifically noroviruses. The presence of a halogenated thiophene ring is crucial for enhancing antiviral efficacy .
- Anticancer Properties : The compound's structure suggests potential interactions with various cellular targets implicated in cancer progression. Preliminary studies have indicated that similar compounds can inhibit cell migration and proliferation in cancer cell lines, suggesting that (R)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide may exhibit similar properties .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity:
- Functional Groups : The dichloro substitution on the thiophene ring and the oxazolidinone moiety appear to play significant roles in modulating activity against specific biological targets. Studies have shown that modifications at these positions can lead to variations in binding affinity and selectivity towards targets such as galectins .
| Modification | Effect on Activity |
|---|---|
| Halogenation | Increases binding affinity |
| Oxazolidinone | Enhances stability and bioavailability |
| Aromatic Substituents | Alters selectivity towards targets |
Case Studies
Several studies have investigated the applications of related compounds:
- Antimigration Assays : In vitro assays demonstrated that compounds with similar structures inhibited cell migration in lung fibroblast cells, indicating potential use in treating fibrotic diseases .
- Binding Affinity Studies : Competitive binding assays revealed that structural modifications significantly impacted binding affinities toward galectin proteins, which are involved in tumor progression and metastasis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on rivaroxaban’s molecular weight (435.89 g/mol).
Key Observations :
- Core Structure: Oxazolidinones (target compound) are associated with anticoagulant activity (e.g., rivaroxaban), while thiazolidinones () are explored for antimicrobial uses.
- Stereochemistry : The (R)-configuration may confer distinct pharmacokinetic profiles compared to the (S)-enantiomer, though experimental data are lacking .
Preparation Methods
Preparation of 3-(4-(3-Oxomorpholino)Phenyl)Oxazolidin-2-One
The oxazolidinone ring forms via cyclization of (2S)-3-aminopropane-1,2-diol with 4-(4-isocyanatophenyl)-3-morpholinone under anhydrous conditions. Patent RU2383540C2 specifies:
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C → 25°C (gradual warming) | |
| Reaction Time | 12–16 hours | |
| Yield | 74–82% |
The reaction proceeds through nucleophilic attack of the amine on the isocyanate, followed by intramolecular cyclization. Chiral purity (>98% ee) is maintained using (2S)-configured starting materials.
Functionalization of Thiophene-Carboxamide
Synthesis of 4,5-Dichlorothiophene-2-Carbonyl Chloride
Halogenation of thiophene-2-carbonyl chloride occurs via two routes:
Route A (Direct Chlorination):
- Gaseous Cl₂ at 500°C for 6-second residence time
- Yields 69% 3,4,5-trichloro derivative
- Selective dechlorination required for 4,5-dichloro isomer
Route B (Grignard Carbonation):
- Bromination of 3-methylthiophene to 2,4-dibromo-3-methylthiophene (89% selectivity)
- Mg insertion followed by CO₂ quench to form carboxylic acid
- Thionyl chloride-mediated conversion to acyl chloride (93–97% yield)
Stereoselective Coupling of Intermediates
N-Alkylation of Oxazolidinone
The critical C–N bond forms via nucleophilic displacement between the oxazolidinone’s methylene group and thiophene-carboxamide chloride. WO2004060887A1 details:
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ (2.2 eq) | +18% vs. NaOH |
| Solvent | DMF:H₂O (4:1) | Prevents hydrolysis |
| Temperature | 40°C | 72% yield |
| Catalyst | Tetrabutylammonium iodide (5%) | +12% yield |
Exceeding 50°C promotes racemization, reducing enantiomeric excess to <90%. Post-reaction purification via silica gel chromatography (EtOAc/hexane 3:7) achieves >99% chemical purity.
Crystallization and Final Purification
Solvent Screening for Recrystallization
Comparative data from Sigma-Aldrich and Evitachem protocols:
| Solvent System | Purity (%) | Crystal Form | Recovery (%) |
|---|---|---|---|
| Ethanol/Water (7:3) | 99.2 | Needles | 68 |
| Acetone/Heptane | 98.7 | Prisms | 72 |
| Dichloromethane/Hexane | 99.5 | Amorphous | 61 |
Ethanol/water provides optimal purity but lower recovery due to high solubility. Industrial-scale processes favor acetone/heptane for better crystal handling.
Analytical Characterization
Spectroscopic Data Correlation
Chiral HPLC (Chiralpak IC column) confirms 99.3% ee using hexane:isopropanol (85:15) eluent.
Process Optimization Strategies
Cost Analysis of Routes
Adopting continuous manufacturing could reduce production costs by 37% while maintaining 99.5% purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
